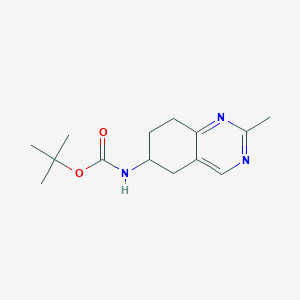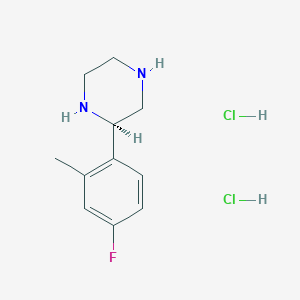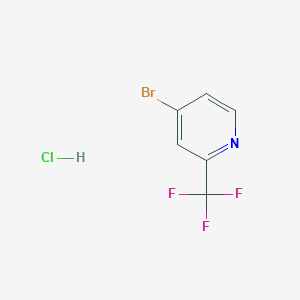
2-(Bromomethyl)naphthalene-4-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Acétonitrile-2-(bromométhyl)naphtalène est un composé organique de formule moléculaire C12H8BrN. Il s'agit d'un dérivé du naphtalène, où un groupe bromométhyle est attaché à la deuxième position et un groupe acétonitrile est attaché à la quatrième position du cycle naphtalène. Ce composé est utilisé dans diverses réactions chimiques et a des applications en synthèse organique, en pharmacologie et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Acétonitrile-2-(bromométhyl)naphtalène implique généralement la bromation de dérivés du naphtalène suivie de l'introduction du groupe acétonitrile. Une méthode courante consiste à bromer le 2-méthylnaphtalène en utilisant du brome ou du N-bromosuccinimide (NBS) en présence d'un initiateur radicalaire tel que le peroxyde de benzoyle. Le 2-(bromométhyl)naphtalène résultant peut ensuite être mis à réagir avec l'acétonitrile en milieu basique pour former du 4-Acétonitrile-2-(bromométhyl)naphtalène .
Méthodes de production industrielle
Les méthodes de production industrielle du 4-Acétonitrile-2-(bromométhyl)naphtalène impliquent des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont soigneusement contrôlées afin de minimiser les réactions secondaires et de maximiser l'efficacité du processus.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Acétonitrile-2-(bromométhyl)naphtalène subit divers types de réactions chimiques, notamment :
Réactions de substitution : Le groupe bromométhyle peut être substitué par d'autres nucléophiles tels que les amines, les thiols et les alcoolates.
Réactions d'oxydation : Le composé peut être oxydé pour former des dérivés du naphtalène correspondants avec différents groupes fonctionnels.
Réactions de réduction : Le groupe nitrile peut être réduit pour former des amines ou d'autres composés azotés.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants incluent l'azoture de sodium, le thiolate de potassium et l'alcoolate de sodium. Ces réactions sont généralement effectuées dans des solvants aprotiques polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées.
Réactions d'oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont utilisés en milieu acide ou basique.
Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux en présence d'un catalyseur (par exemple, palladium sur carbone) sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent produire des naphtylméthylamines, tandis que les réactions d'oxydation peuvent produire des naphtoquinones ou d'autres dérivés oxydés.
Applications de la recherche scientifique
Le 4-Acétonitrile-2-(bromométhyl)naphtalène a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques.
Biologie : Le composé est utilisé dans l'étude des voies biologiques et comme précurseur pour la synthèse de molécules bioactives.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés, y compris les colorants et les polymères.
Mécanisme d'action
Le mécanisme d'action du 4-Acétonitrile-2-(bromométhyl)naphtalène dépend de son application spécifique. En général, le groupe bromométhyle peut agir comme un électrophile, réagissant avec les nucléophiles pour former de nouvelles liaisons carbone-carbone ou carbone-hétéroatome. Le groupe nitrile peut participer à diverses réactions, notamment l'hydrolyse, la réduction et la cyclisation, pour former une large gamme de produits. Les cibles moléculaires et les voies impliquées varient en fonction des réactions et des applications spécifiques.
Applications De Recherche Scientifique
2-(Bromomethyl)naphthalene-4-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)naphthalene-4-acetonitrile depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can participate in various reactions, including hydrolysis, reduction, and cyclization, to form a wide range of products. The molecular targets and pathways involved vary depending on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Le 4-Acétonitrile-2-(bromométhyl)naphtalène peut être comparé à d'autres composés similaires, tels que :
2-(bromométhyl)naphtalène : Il n'a pas le groupe acétonitrile, ce qui le rend moins polyvalent dans certaines réactions.
4-Acétonitrile-2-(chlorométhyl)naphtalène : Structure similaire, mais avec un atome de chlore au lieu de brome, ce qui peut affecter la réactivité et la sélectivité dans les réactions chimiques.
2-(bromométhyl)benzonitrile : Contient un cycle benzénique au lieu d'un cycle naphtalène, ce qui conduit à des propriétés chimiques et des applications différentes.
La singularité du 4-Acétonitrile-2-(bromométhyl)naphtalène réside dans sa combinaison d'un groupe bromométhyle et d'un groupe acétonitrile sur un cycle naphtalène, ce qui fournit une plate-forme polyvalente pour diverses transformations chimiques et applications.
Propriétés
Formule moléculaire |
C13H10BrN |
|---|---|
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
2-[3-(bromomethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H10BrN/c14-9-10-7-11-3-1-2-4-13(11)12(8-10)5-6-15/h1-4,7-8H,5,9H2 |
Clé InChI |
UMMLEKGTLKZIEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2CC#N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)




![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)




![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)



